molecular formula C19H23BrN2O9 B12756807 D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy- CAS No. 64122-65-2

D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-

Cat. No.: B12756807
CAS No.: 64122-65-2
M. Wt: 503.3 g/mol
InChI Key: YSCDQQPHGFICPU-YZKZVDITSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The IUPAC name D-glycero-alpha-D-galacto-2-nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy- systematically describes the compound’s backbone, stereochemistry, and substituents. Breaking this down:

  • D-glycero : Specifies the configuration of the glycerol-derived side chain at C7–C9, adopting the D-enantiomeric form.
  • alpha-D-galacto : Indicates the α-anomeric configuration of the galacto-configured pyranose ring.
  • 2-nonulopyranosidonic acid : Denotes a nine-carbon (nonulo) pyranose sugar with a carboxylic acid group at position 2.
  • 5-bromo-1H-indol-3-yl : A brominated indole moiety attached via an O-glycosidic bond to the anomeric carbon.
  • 5-(acetylamino)-3,5-dideoxy : An N-acetylated amino group at position 5, with deoxygenation at C3 and C5.

Isomeric variations arise from stereochemical differences at C2 and C4. For example, epimerization at C4 (changing from galacto to altro configuration) alters hydrogen-bonding networks, as seen in bacterial NulOs like pseudaminic acid. The 5-bromoindolyl group introduces regiochemical complexity, as bromination at position 5 of the indole ring affects π-stacking interactions compared to unsubstituted indoles.

Table 1: Key Structural Features of Select Nonulosonic Acids

Compound Backbone Configuration Substituents at C5 Anomeric Configuration
Neu5Ac D-glycero-D-galacto N-acetyl α
KDN D-glycero-D-galacto Hydroxyl β
Target Compound (this work) D-glycero-D-galacto 5-(acetylamino) α

Comparative Analysis of Sialic Acid Analogues in the Nonulosonic Acid Family

Nonulosonic acids (NulOs) encompass over 50 structurally distinct variants, including sialic acids (e.g., Neu5Ac) and prokaryote-specific forms like legionaminic acid. The target compound shares a nine-carbon backbone with Neu5Ac but diverges in substituents and stereochemistry. Unlike Neu5Ac, which features an N-acetyl group at C5, this derivative replaces the hydroxyl group at C5 with an acetylamino moiety while eliminating oxygen at C3 and C5. This modification mirrors strategies observed in bacterial NulOs, where deoxygenation enhances resistance to host glycosidases.

The 5-bromoindolyl group distinguishes it further from natural sialic acids. While Neu5Ac relies on glycerol-like side chains for receptor binding, the bulky indole substituent may enable novel interactions with hydrophobic pockets in proteins or membranes. Comparative studies suggest such halogenated aromatic groups enhance fluorescence quenching in enzymatic assays, analogous to 4-methylumbelliferyl substrates used in β-galactosidase detection.

Stereochemical Configuration at C2 and C4 Positions

The stereochemistry at C2 and C4 governs three-dimensional topology and biological function. The alpha-D-galacto configuration positions the carboxylic acid group (C2) axially, creating a concave face ideal for binding lectins or antibodies. At C4, the hydroxyl group adopts an equatorial orientation, stabilizing intramolecular hydrogen bonds with the C3-deoxy oxygen.

Table 2: Stereochemical Comparisons at C2 and C4

Compound C2 Configuration C4 Configuration Biological Implication
Neu5Ac Axial (α) Equatorial Sialic acid-binding lectin recognition
KDN Equatorial (β) Axial Resistance to viral neuraminidases
Target Compound Axial (α) Equatorial Enhanced hydrophobic interactions

Epimerization at C4 (e.g., switching from galacto to altro) disrupts hydrogen bonding, as demonstrated in pseudaminic acid, which evades immune detection in Campylobacter species. For the target compound, the preserved galacto configuration at C4 suggests compatibility with mammalian glycan-processing enzymes.

Substituent Effects of 5-Bromo-1H-indol-3-yl and Acetylamino Groups

The 5-bromo-1H-indol-3-yl group introduces steric bulk and electronic effects. Bromine’s electronegativity withdraws electron density from the indole ring, enhancing its electrophilic character and potential for halogen bonding. This substituent may mimic tyrosine residues in protein-binding sites, as seen in sialic acid-specific siglecs.

The 5-(acetylamino)-3,5-dideoxy modification eliminates hydroxyl groups at C3 and C5, reducing hydrophilicity. The N-acetyl group at C5 stabilizes the amide bond against enzymatic hydrolysis, a strategy employed by pathogens to resist host defenses. Deoxygenation at C3 and C5 further mimics bacterial NulOs like legionaminic acid, which evade mammalian immune responses.

Table 3: Substituent Impact on Physicochemical Properties

Substituent Electronic Effect Steric Effect Functional Role
5-Bromoindol-3-yl Electron-withdrawing Bulky, planar Enhances binding to hydrophobic pockets
5-(Acetylamino) Electron-donating Moderate Stabilizes glycosidic bond
3,5-Dideoxy

Properties

CAS No.

64122-65-2

Molecular Formula

C19H23BrN2O9

Molecular Weight

503.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C19H23BrN2O9/c1-8(24)22-15-12(25)5-19(18(28)29,31-17(15)16(27)13(26)7-23)30-14-6-21-11-3-2-9(20)4-10(11)14/h2-4,6,12-13,15-17,21,23,25-27H,5,7H2,1H3,(H,22,24)(H,28,29)/t12-,13+,15+,16+,17+,19+/m0/s1

InChI Key

YSCDQQPHGFICPU-YZKZVDITSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside typically involves the following steps :

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Coupling Reaction: The brominated indole is then coupled with a neuraminic acid derivative under acidic or basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemistry

The compound serves as a chromogenic substrate for detecting neuraminidase activity in various biological samples. Neuraminidases are enzymes that cleave sialic acids from glycoproteins and glycolipids, playing crucial roles in viral infections and bacterial pathogenesis. The hydrolysis of this compound by neuraminidases releases a halogenated indole derivative that can be detected spectrophotometrically .

Molecular Biology

In molecular biology, this compound is employed in assays to study the enzymatic activity of neuraminidases. It facilitates the screening of bacterial colonies or plaques for detecting both natural and mutant neuraminidase activities, which is essential for understanding microbial virulence and developing therapeutic strategies .

Medicine

The potential medical applications include:

  • Diagnostic Assays : The compound can be used in diagnostic kits for identifying bacterial and viral infections that involve sialidase activity.
  • Therapeutic Development : Given its interactions with biological macromolecules, it may contribute to the development of drugs targeting diseases linked to sialic acid metabolism, such as atherosclerosis .

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound as a substrate for neuraminidases from various bacterial sources. For instance, studies have shown that it can be hydrolyzed by neuraminidase isolated from Clostridium perfringens, resulting in the formation of a dark blue pigment indicative of enzyme activity . Kinetic studies indicate that this compound has a low Michaelis constant (Km) value of approximately 0.89×103M0.89\times 10^{-3}M, suggesting it is an effective substrate for enzymatic reactions .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table highlights structural variations among 5-Bromo-Indolyl-Neu5Ac and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
5-Bromo-Indolyl-Neu5Ac 5-Bromo-1H-indol-3-yl at C2 C₁₉H₂₂BrN₂NaO₉ 525.28 Bromoindole enhances hydrophobicity; used in biochemical probes
N-Acetylneuraminic Acid (Neu5Ac) H at C2 C₁₁H₁₉NO₉ 309.27 Found in human glycoconjugates; benchmark for sialic acid studies
2-O-(3-Methoxyphenyl)-Neu5Ac 3-Methoxyphenyl at C2 C₁₈H₂₅NO₁₀ 415.39 Aryl group improves binding to lectins
4,7,8,9-Tetra-O-acetyl-Neu5Ac methyl ester Acetyl groups at C4, C7, C8, C9 C₂₀H₂₉NO₁₃ 491.44 Enhanced stability for synthetic applications
3-Fluoro-Neu5Ac Fluorine at C3 C₂₀H₂₈FNO₁₃ 532.44 Fluorine alters metabolic stability and bioactivity
Biotinylated Neu5Ac derivative Biotinamidohexanamido group C₄₅H₇₄N₆O₂₁S 1065.45 Used in virus-glycan interaction studies

Physicochemical Properties

  • Polarity : The bromoindole group in 5-Bromo-Indolyl-Neu5Ac increases hydrophobicity compared to Neu5Ac (logP ~ -1.5 vs. -3.2 for Neu5Ac), influencing membrane permeability .
  • Solubility : Sodium salt forms (e.g., 5-Bromo-Indolyl-Neu5Ac ) enhance aqueous solubility, whereas acetylated derivatives (e.g., tetra-O-acetyl-Neu5Ac) are lipid-soluble .
  • Stability : Fluorinated derivatives (e.g., 3-Fluoro-Neu5Ac) exhibit greater metabolic stability due to C-F bond resistance to enzymatic cleavage .

Research Findings and Trends

  • Binding Affinity : The 3-methoxyphenyl group in 2-O-(3-Methoxyphenyl)-Neu5Ac shows 10-fold higher affinity for human Siglec-7 compared to Neu5Ac, highlighting substituent-dependent receptor interactions .
  • Thermodynamic Stability : Acetylated derivatives (e.g., tetra-O-acetyl-Neu5Ac) exhibit higher thermal stability (Tₘ > 150°C) than unmodified Neu5Ac .
  • Biological Activity : Bromoindole derivatives demonstrate moderate antimicrobial activity against Gram-positive bacteria, likely due to membrane disruption .

Biological Activity

D-glycero-alpha-D-galacto-2-nonulopyranosidonic acid, particularly in its derivative form 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-, is a compound of significant interest in biochemical research. This compound has been explored for its potential applications in enzymatic assays and as a substrate for various biological activities, particularly concerning sialidase enzymes.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 265979-52-0
Molecular Formula C₁₃H₁₅BrClN₂O₅
Molecular Weight 537.74 g/mol
Storage Conditions -20°C

Sialidase Inhibition

A significant area of research regarding this compound is its role as a substrate in sialidase activity assays. Sialidases, or neuraminidases, are enzymes that cleave sialic acid residues from glycoproteins and glycolipids, influencing various biological processes including cell signaling and pathogen interactions.

  • Detection Methodology :
    • A novel fluorescent cytochemical method was developed using derivatives like 5-bromo-4-chloroindol-3-yl-alpha-D-N-acetylneuraminic acid to detect sialidase activity in tissues and cells. This method demonstrated high specificity and sensitivity, allowing for the identification of sialidase activity in various biological samples, including neuroblastoma cells .
  • Clinical Relevance :
    • The application of this compound in clinical diagnostics has been explored. For example, the use of 5-bromo-4-chloroindol-3-yl-alpha-D-N-acetylneuraminic acid as a spot test for identifying bacterial vaginosis showcased its potential for high sensitivity (95.6%) and specificity (96.3%) in detecting sialidase activity from vaginal swabs .

Antimicrobial Properties

The indole moiety present in the compound has been linked to antimicrobial activities. Research indicates that indole derivatives can enhance the efficacy of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide production that contributes to bacterial resistance mechanisms .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Neuroblastoma Cells : A study demonstrated that the fluorescent detection method using the compound could effectively identify sialidase activity in neuroblastoma cells, which is crucial for understanding tumor biology and potential therapeutic targets .
  • Bacterial Vaginosis : The application of the compound in a clinical setting showed promise as an alternative diagnostic tool for bacterial vaginosis, indicating its relevance in women's health .

Q & A

Basic: What are the key synthetic strategies for preparing 5-bromo-1H-indol-3-yl derivatives of sialic acid analogs?

The synthesis typically involves chemo-enzymatic approaches. For example, regioselective acetylation of Neu5Ac (N-acetylneuraminic acid) at the 9-O position can be achieved using ortho esters, followed by enzymatic conversion using recombinant CMP-sialic acid synthetases to generate activated nucleotide sugars like CMP-Neu5,9Ac₂ . Derivatives with 5-bromo-indolyl groups are synthesized via glycosylation reactions, where the indolyl moiety is introduced using brominated indole precursors under controlled coupling conditions. Protecting group strategies (e.g., acetyl, benzyl) are critical to ensure regioselectivity .

Advanced: How can conflicting NMR data for sialic acid analogs be resolved during structural characterization?

Contradictions in NMR data often arise from stereochemical ambiguities or dynamic conformational changes. To address this:

  • Use 2D NMR techniques (e.g., COSY, HSQC, NOESY) to confirm coupling patterns and spatial proximities. For example, NOESY correlations between H-3ax and H-9 in 9-O-acetylated derivatives confirm regiochemistry .
  • Compare experimental data with computational models (e.g., density functional theory (DFT) for predicting chemical shifts) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For instance, HRMS (negative mode) for a 5-bromo-indolyl derivative showed a calculated mass of 1065.4549 Da, matching the observed 1065.4546 Da .

Advanced: What methodologies enable regioselective modification of sialic acid derivatives for glycan-array studies?

Regioselective modifications are achieved through:

  • Ortho ester intermediates : These direct acetylation to specific hydroxyl groups (e.g., 9-O-acetylation in Neu5Ac) without side reactions .
  • Enzymatic sialylation : Recombinant sialyltransferases selectively transfer sialic acid analogs to terminal galactose residues on glycans. For example, CMP-Neu5,9Ac₂ generated enzymatically can be used to synthesize 9-O-acetylated sialosides .
  • Click chemistry : Azide-functionalized sialic acid derivatives (e.g., 5-azido-Kdn2en) allow site-specific conjugation with alkyne-modified probes via Cu(I)-catalyzed cycloaddition .

Basic: Which analytical techniques are essential for confirming the structure of branched oligosaccharides containing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify glycosidic linkages and anomeric configurations. For example, α-linked sialic acid residues show characteristic H-3ax signals at δ ~1.8–2.2 ppm .
  • MALDI-TOF MS : Validates molecular weight. A trisialylated oligosaccharide with the formula C₅₉H₉₇N₄O₄₃ showed a calculated [M–H]⁻ ion at m/z 1549.5527, matching the observed 1549.1516 .
  • Chromatography : HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) resolves isomeric glycans based on charge and hydrophilicity .

Advanced: How can researchers design experiments to probe the biological role of 9-O-acetylation in virus-glycan interactions?

  • Glycan microarray screening : Immobilize 9-O-acetylated sialosides (e.g., 5-bromo-indolyl derivatives) on glass slides and screen against viral lectins (e.g., influenza hemagglutinin) to assess binding specificity .
  • Enzymatic de-O-acetylation : Treat glycans with esterases to remove 9-O-acetyl groups and compare binding affinities with untreated samples .
  • Structural biology : Co-crystallize 9-O-acetylated sialic acid analogs with viral proteins to resolve atomic-level interactions via X-ray crystallography .

Basic: What are common challenges in synthesizing branched oligosaccharides with this compound, and how are they addressed?

Challenges include:

  • Steric hindrance : Bulky substituents (e.g., 5-bromo-indolyl) require low-temperature glycosylation (-40°C) to minimize side reactions .
  • Protecting group compatibility : Use orthogonal protecting groups (e.g., acetyl for hydroxyls, Fmoc for amines) to enable stepwise coupling. For example, 7,9-O-(2-naphthylmethylene) protects vicinal diols during synthesis .
  • Glycosidic linkage control : Employ Schmidt’s trichloroacetimidate method for α-selective sialylation or thioglycosides for β-linkages .

Advanced: How do substituents like 5-bromo-indolyl impact the stability and reactivity of sialic acid analogs?

  • Electronic effects : The electron-withdrawing bromine atom increases the electrophilicity of the indolyl group, enhancing its reactivity in glycosylation reactions .
  • Steric effects : Bulky substituents at C-5 (e.g., 5-bromo-indolyl) can hinder enzymatic sialylation, necessitating optimized reaction conditions (e.g., extended incubation times) .
  • Photostability : Brominated indoles may undergo photodegradation; storage in amber vials under inert atmosphere is recommended .

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